5-Iodopyridazin-4-ol
Description
Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research
The field of heterocyclic chemistry is foundational to the development of new pharmaceuticals and functional materials. Among the vast array of heterocyclic scaffolds, pyridazines—six-membered aromatic rings containing two adjacent nitrogen atoms—hold a position of significant interest. The pyridazine ring possesses a unique combination of physicochemical properties, including weak basicity, a high dipole moment, and a robust capacity for dual hydrogen-bonding, which makes it an attractive component in drug design. nih.govscilit.com These characteristics allow pyridazine-containing molecules to engage in specific interactions with biological targets, such as enzymes and receptors. nih.gov
In medicinal chemistry, heterocycles are ubiquitous, serving as core scaffolds, structural elements, and key pharmacophores. blumberginstitute.org Pyridazine analogues have been identified as "privileged structures" for drug discovery, appearing in compounds with a wide range of biological activities. acs.org These activities include applications against diabetes, cancer, inflammation, and infectious diseases. researchgate.net The inherent polarity of the pyridazine ring can also confer advantageous properties in drug development, such as reduced interaction with the hERG potassium channel, which is often associated with cardiac side effects. nih.gov Several marketed drugs incorporate the pyridazine heterocycle, underscoring its therapeutic relevance. blumberginstitute.orgresearchgate.net For instance, derivatives like pyridazin-3-ones are found in cardiovascular agents, while other structures are components of kinase inhibitors used in oncology. blumberginstitute.orgacs.org
The Role of Halogenated Pyridazinols as Key Synthetic Intermediates
Within the broader class of pyridazines, halogenated pyridazinols represent a particularly valuable subclass of molecules for synthetic chemists. These compounds are bifunctional, featuring both a halogen atom and a hydroxyl group (which exists in tautomeric equilibrium with a keto form, the pyridazinone). This dual functionality provides chemists with versatile handles for constructing more complex molecular architectures.
The halogen atom, particularly iodine, is an excellent leaving group and a key functional group for transition metal-catalyzed cross-coupling reactions. Synthetic organic chemistry relies heavily on these reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings) to form new carbon-carbon and carbon-heteroatom bonds. The presence of an iodine atom on the pyridazine ring allows for the strategic introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, enabling the systematic exploration of a compound's structure-activity relationship (SAR). researchgate.net
The pyridazinol/pyridazinone moiety is also synthetically significant. The oxygen atom can be a site for further functionalization, such as O-alkylation, or it can influence the electronic properties of the heterocyclic ring. The ability of the pyridazinone nitrogen and the adjacent carbonyl group to act as hydrogen bond donors and acceptors is crucial for molecular recognition at biological targets. nih.gov Therefore, halogenated pyridazinols serve as powerful and versatile building blocks, providing a direct route to highly functionalized pyridazine derivatives that would be difficult to access through other synthetic pathways.
Elucidating the Academic and Research Potential of 5-Iodopyridazin-4-ol for Chemical Innovations
This compound is a prime example of a halogenated pyridazinol with significant potential for chemical innovation. Its structure is strategically arranged for advanced organic synthesis. The iodine atom at the C5 position is activated for nucleophilic substitution and is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments at this site.
The pyridazin-4-ol core is a known bioactive scaffold. acs.org The tautomeric relationship between the 4-ol (hydroxy) and 4-one (keto) forms provides structural and electronic diversity. This tautomerism can be critical for its interaction with biological macromolecules, offering different hydrogen bonding patterns. The N-H of the pyridazinone form can act as a hydrogen bond donor, while the carbonyl oxygen and the second ring nitrogen can act as acceptors. nih.gov
The combination of a reactive iodine atom for synthetic diversification and a biologically relevant pyridazinol core makes this compound a highly valuable intermediate. Researchers can leverage this compound to generate libraries of novel, highly substituted pyridazine derivatives for screening in drug discovery programs. Its utility extends to the synthesis of complex heterocyclic systems and functional materials where the unique electronic properties of the pyridazine ring are desired.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃IN₂O |
| IUPAC Name | 5-iodo-1H-pyridazin-4-one |
| Molecular Weight | 221.98 g/mol |
| Monoisotopic Mass | 221.92902 Da uni.lu |
| SMILES | C1=C(C(=O)C=NN1)I uni.lu |
| InChI | InChI=1S/C4H3IN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) uni.lu |
| InChIKey | NFWSGBYBQDLHDE-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | 0.5 uni.lu |
Structure
3D Structure
Properties
Molecular Formula |
C4H3IN2O |
|---|---|
Molecular Weight |
221.98 g/mol |
IUPAC Name |
5-iodo-1H-pyridazin-4-one |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) |
InChI Key |
NFWSGBYBQDLHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=NN1)I |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 5 Iodopyridazin 4 Ol
Development and Optimization of Laboratory-Scale Synthesis Protocols
The laboratory-scale synthesis of 5-Iodopyridazin-4-ol can be approached through multi-step sequences involving the initial construction of the pyridazin-4-ol core followed by a regioselective iodination. The optimization of these steps is crucial for achieving high yield and purity.
The synthesis of the pyridazin-4-ol scaffold can be achieved through various condensation reactions. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the condensation of a β-ketoester with hydrazine hydrate can lead to the formation of a dihydropyridazinone, which can be subsequently oxidized to the corresponding pyridazinone.
A plausible multi-step route to a pyridazin-4-ol precursor could commence with the reaction of a suitably substituted β-ketoester with hydrazine. Subsequent manipulation of functional groups on the pyridazine (B1198779) ring would then be necessary to introduce the desired substituents. The synthesis of pyridazin-3(2H)-one derivatives has been reported through the reaction of para-substituted acetophenones with glyoxylic acid, followed by ring closure with hydrazine hydrate nih.gov. A similar strategy could potentially be adapted for the synthesis of pyridazin-4-ol derivatives.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted β-ketoester, Hydrazine hydrate | Ethanolic solution, reflux | Dihydropyridazin-4-one |
| 2 | Dihydropyridazin-4-one | Oxidizing agent (e.g., Br₂/AcOH) | Pyridazin-4-ol |
Table 1: Hypothetical Multi-Step Synthetic Route to a Pyridazin-4-ol Core. This table outlines a potential two-step process for the synthesis of the pyridazin-4-ol ring system, which would serve as a precursor to the final target compound.
Once the pyridazin-4-ol core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the 5-position. The electron-rich nature of the pyridazin-4-ol ring facilitates electrophilic substitution reactions. Direct iodination can be achieved using various iodinating agents. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridones, which are structurally similar to pyridazin-4-ols. This method has been shown to achieve C3 and C5 iodination in pyridones rsc.orgscispace.com.
Common iodinating reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent and reaction conditions can significantly influence the regioselectivity of the iodination. For instance, the use of I₂ in the presence of a base or an oxidizing agent can generate a more reactive electrophilic iodine species. Hypervalent iodine(III) reagents in the presence of potassium iodide have also been shown to be effective for the regioselective iodination of pyrazolo[1,5-a]pyrimidines under aqueous conditions nih.gov.
| Reagent | Conditions | Potential Outcome |
| N-Iodosuccinimide (NIS) | Acetonitrile, room temperature | Regioselective iodination at the 5-position |
| Molecular Iodine (I₂) / HIO₃ | Acetic acid, heat | Iodination, potentially with lower regioselectivity |
| KI / Phenyliodine(III) diacetate (PIDA) | Water, room temperature | C-H iodination |
Table 2: Potential Regioselective Iodination Strategies. This table presents a summary of potential iodinating agents and conditions that could be employed for the regioselective iodination of a pyridazin-4-ol precursor.
The optimization of reaction conditions is a critical aspect of developing an efficient synthesis. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. For instance, in the iodination step, the polarity of the solvent can influence the reactivity of the iodinating agent and the stability of any intermediates.
A systematic approach to optimization would involve screening various solvents, such as dichloromethane, acetonitrile, and dimethylformamide. The reaction temperature can be varied to control the rate of reaction and minimize the formation of side products. The amount of the iodinating agent should also be carefully controlled to avoid over-iodination. Purification of the final product would likely involve techniques such as recrystallization or column chromatography to achieve high purity. The use of molecular iodine as a catalyst has been shown to be effective in the synthesis of other heterocyclic compounds, and optimization of the catalyst loading can be crucial for maximizing the yield researchgate.net.
| Parameter | Variation | Effect on Reaction |
| Solvent | Non-polar vs. Polar aprotic vs. Polar protic | Can affect solubility of reactants and influence reaction rate and selectivity. |
| Temperature | Room temperature vs. Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |
| Reagent Stoichiometry | 1.0 to 1.5 equivalents of iodinating agent | Insufficient reagent will lead to incomplete conversion, while excess may cause di-iodination. |
Table 3: Parameters for Reaction Condition Optimization. This interactive table details the key parameters that would need to be optimized to enhance the yield and purity of this compound.
Exploration of Catalyst-Mediated Synthesis of this compound
Catalyst-mediated approaches offer the potential for more efficient and selective syntheses of this compound. Both transition metal catalysis and, to a lesser extent, organocatalysis and biocatalysis present intriguing possibilities.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H iodination is a viable strategy, transition metal-catalyzed methods could also be employed, particularly for late-stage functionalization. For example, a pyridazin-4-ol bearing a suitable leaving group (e.g., a triflate or a halide) at the 5-position could undergo a palladium- or copper-catalyzed coupling reaction with an iodine source.
Conversely, and perhaps more directly, a transition metal could be used to catalyze the C-H functionalization of the pyridazin-4-ol core. Palladium, rhodium, and iridium catalysts have been extensively used for the direct C-H functionalization of various heterocycles rsc.orgnih.govthieme-connect.com. A directed C-H activation approach, where a directing group on the pyridazine ring guides the metal catalyst to the C5 position, could be a highly regioselective strategy.
| Catalyst System | Reaction Type | Potential Application |
| Pd(OAc)₂ / Ligand | C-H Activation/Iodination | Direct iodination of the pyridazin-4-ol C5-H bond. |
| CuI / Ligand | Halogen Exchange | Conversion of a 5-bromopyridazin-4-ol to this compound. |
Table 4: Potential Transition Metal-Catalyzed Synthetic Approaches. This table summarizes potential transition metal-catalyzed reactions that could be adapted for the synthesis of this compound.
Organocatalysis and biocatalysis represent greener and often more selective alternatives to traditional synthetic methods. While the application of these techniques to the synthesis of halopyridazines is not yet widely reported, some general principles can be considered.
Organocatalytic approaches to halogenation often involve the activation of a halogen source by an organic catalyst, such as a chiral amine or a phosphine (B1218219). An organocatalyst could potentially be designed to recognize the pyridazin-4-ol substrate and deliver an electrophilic iodine species with high regioselectivity. The development of an organocatalytic enantioselective synthesis of dihydropyridazines has been reported, indicating the potential for organocatalysis in manipulating the pyridazine core nih.gov.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity. Halogenase enzymes are known to catalyze the regioselective halogenation of a variety of substrates. While a specific halogenase for the iodination of pyridazin-4-ol has not been identified, enzyme screening or protein engineering could potentially lead to a biocatalyst capable of performing this transformation. The use of biocatalysis is an established tool for the synthesis of active pharmaceutical ingredients, often providing superior regio- and stereoselectivity nih.govmdpi-res.com. Ketoreductases, for example, have been used for the asymmetric reduction of precursors to chiral heterocycles nih.gov. This highlights the potential for biocatalytic methods to be developed for the synthesis of functionalized pyridazines.
| Approach | Catalyst Type | Potential Advantage |
| Organocatalysis | Chiral Amine / Thiourea | Mild reaction conditions and potential for asymmetric synthesis of derivatives. |
| Biocatalysis | Halogenase Enzyme | High regioselectivity and environmentally benign conditions. |
Table 5: Exploratory Organocatalytic and Biocatalytic Approaches. This table outlines the potential application of organocatalysis and biocatalysis in the synthesis of this compound.
Investigations into Green Chemistry Principles for this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of investigation include the use of solvent-free reaction environments, alternative reaction media, and the improvement of atom economy.
Solvent-Free Reaction Environments and Alternative Reaction Media
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. The exploration of solvent-free reaction conditions and the use of greener alternative solvents are central tenets of green chemistry.
Solvent-Free Approaches:
One promising green approach for the synthesis of this compound is the use of solvent-free, or solid-state, reaction conditions. This can be particularly effective for iodination reactions. For instance, a method for the iodination of pyrimidine derivatives has been developed using a mechanical grinding technique in a mortar and pestle. nih.gov This approach involves grinding the substrate with solid iodine and an activating agent, such as silver nitrate, to facilitate the electrophilic iodination. nih.gov This method offers several advantages, including reduced waste, shorter reaction times (typically 20-30 minutes), and a simple setup. nih.gov
A plausible solvent-free synthesis of this compound could involve the direct grinding of pyridazin-4-ol with an iodinating agent like N-Iodosuccinimide (NIS) or molecular iodine in the presence of a suitable solid-supported catalyst or activating agent.
Alternative Reaction Media:
When a solvent is necessary, the choice of a green solvent is paramount. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Research has shown the successful iodination of hydroxypyridines in aqueous conditions, suggesting that a similar approach could be viable for pyridazin-4-ol. nih.gov
Another alternative is the use of recyclable and less toxic solvents. For example, some syntheses of pyridazinone derivatives have been explored in alternative media, though specific examples for iodination are not detailed.
The table below outlines potential green solvents and reaction conditions that could be investigated for the synthesis of this compound.
| Reaction Condition | Reagents | Potential Advantages |
| Solvent-Free (Grinding) | Pyridazin-4-ol, I₂, AgNO₃ | Reduced solvent waste, shorter reaction times, simple procedure. nih.gov |
| Aqueous Medium | Pyridazin-4-ol, Iodinating Agent | Non-toxic, safe, and environmentally friendly solvent. nih.gov |
| Ionic Liquids | Pyridazin-4-ol, Iodinating Agent | Low volatility, potential for recyclability. |
| Deep Eutectic Solvents | Pyridazin-4-ol, Iodinating Agent | Biodegradable, low cost, and simple to prepare. |
Atom Economy and Waste Reduction in Pyridazine Derivative Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Maximizing atom economy involves designing synthetic routes that minimize the formation of byproducts.
Iodination Reaction Atom Economy:
The reaction for the synthesis of this compound from pyridazin-4-ol can be represented as:
C₄H₄N₂O + "I⁺ source" → C₄H₃IN₂O + Byproducts
To improve atom economy, the "I⁺ source" should be chosen carefully.
Using Molecular Iodine (I₂): If molecular iodine is used with an oxidizing agent to generate the electrophilic iodine species, the atom economy can be affected by the nature of the oxidant and the byproducts it forms.
The table below provides a theoretical comparison of the atom economy for different iodinating agents in the synthesis of this compound.
| Iodinating Agent | Reaction | Byproduct(s) | Theoretical Atom Economy (%) |
| I₂ / Oxidant | C₄H₄N₂O + ½ I₂ + [O] → C₄H₃IN₂O + H₂O | Water | High (depends on oxidant) |
| N-Iodosuccinimide (NIS) | C₄H₄N₂O + C₄H₄INO₂ → C₄H₃IN₂O + C₄H₅NO₂ | Succinimide | Lower |
| Iodine Monochloride (ICl) | C₄H₄N₂O + ICl → C₄H₃IN₂O + HCl | Hydrochloric Acid | Moderate |
Waste Reduction Strategies:
Catalytic Reactions: The use of catalytic amounts of reagents, rather than stoichiometric amounts, significantly reduces waste. For example, using a catalytic amount of an acid to activate the iodinating agent is preferable. researchgate.net
Recyclable Reagents and Catalysts: Employing catalysts that can be easily recovered and reused improves the sustainability of the process.
One-Pot Syntheses: Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can reduce solvent usage and waste generation. nih.gov
By focusing on these green chemistry principles, the synthesis of this compound can be developed in a manner that is not only efficient but also environmentally responsible.
Chemical Reactivity and Derivatization Studies of 5 Iodopyridazin 4 Ol
Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The aryl iodide in 5-Iodopyridazin-4-ol serves as an excellent electrophilic partner in these reactions due to the high reactivity of the carbon-iodine bond. unistra.fr
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. tcichemicals.comlibretexts.org In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridazine (B1198779) ring. The general reaction involves the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. sigmaaldrich.com
The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with the organoboron species, activated by the base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be adapted for a wide range of substrates. tcichemicals.comnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halopyridazines
| Entry | Halopyridazine | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 3-amino-6-iodopyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 3-amino-6-arylpyridazine | High | researchgate.net |
| 2 | 5-Iodopyridazin-3(2H)-one derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Phenylpyridazin-3(2H)-one derivative | 85 | researchgate.net |
| 3 | 4-halo-1,2,3-triazole | Arylboronic acid | Pd-NHC complex | - | Water | 4-aryl-1,2,3-triazole | - | rsc.org |
| 4 | 8-iodoquinolin-4(1H)-one | BTZ(Bpin)₂ | Pd catalyst | - | - | 8,8'-(benzo[c] frontiersin.orgcapes.gov.braurigeneservices.comthiadiazole-4,7-diyl)bis(quinolin-4-ol) | - | researchgate.net |
This table is illustrative and may not represent reactions of this compound directly but demonstrates the applicability of the Suzuki-Miyaura reaction to similar heterocyclic systems.
The Heck reaction is a palladium-catalyzed method for the olefination of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. nih.gov This reaction allows for the introduction of vinyl groups at the 5-position of the this compound core. The process typically involves the reaction of the aryl iodide with an alkene in the presence of a palladium catalyst and a base.
The mechanism generally proceeds through oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the olefinated product and a hydrido-palladium species, which is then converted back to the active Pd(0) catalyst by the base. Research has shown that byproducts can sometimes form during the Heck alkenylation of certain pyridazinone derivatives. researchgate.net
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of a carbon-carbon triple bond. libretexts.orgwikipedia.org This reaction is a valuable tool for introducing alkynyl moieties onto the 5-position of the pyridazinone ring of this compound.
The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, previously formed by the oxidative addition of the aryl iodide. Reductive elimination from this complex yields the alkynylated product and regenerates the palladium(0) catalyst. libretexts.org Studies on related 5-iodopyridazin-3(2H)-ones have shown that post-coupling base-promoted isomerizations can occur during Sonogashira alkynylation. researchgate.net
Table 2: Sonogashira Coupling of 5-Iodopyridazin-3(2H)-ones
| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 1-Phenyl-2-propyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 5-(3-hydroxy-3-phenylprop-1-yn-1-yl)pyridazin-3(2H)-one derivative | 70 | researchgate.net |
| 2 | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Ethanol | 4-Alkynylthieno[2,3-c]pyran-7-one | Variable | aurigeneservices.com |
This table provides examples from related pyridazinone systems to illustrate the reaction's potential.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. mit.edu This reaction provides a direct method for introducing amino groups at the 5-position of this compound. The reaction is typically carried out using a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base.
The development of bulky and electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines with aryl halides. mit.edu This methodology has been successfully applied to the amination of halopyridazines, demonstrating its utility in the synthesis of aminopyridazine derivatives. researchgate.net
The field of cross-coupling chemistry is continuously evolving, with new catalytic systems and reaction methodologies being developed. frontiersin.org For halopyridazines, these emerging strategies offer alternative pathways for functionalization. These can include:
Stille Coupling: This reaction utilizes organotin reagents as the nucleophilic partner. mdpi.com
Negishi Coupling: This method employs organozinc reagents. nih.gov
Copper-Catalyzed Couplings: In some cases, copper catalysts can be used as a more economical alternative to palladium for certain cross-coupling reactions. tcichemicals.com
Dual Catalysis: Systems that employ more than one catalyst to facilitate sequential or domino reactions are also gaining prominence. preprints.org
These alternative methods can provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions, further expanding the synthetic utility of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. pharmdguru.commasterorganicchemistry.com The pyridazine ring, being a π-deficient heteroaromatic system, is activated towards nucleophilic attack. The presence of an electron-withdrawing group, such as the carbonyl in the pyridazin-4-ol tautomer, further facilitates this reaction.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. pressbooks.pub A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. nptel.ac.in For this compound, while the iodine is an excellent leaving group in palladium-catalyzed reactions, other groups on the pyridazine ring could potentially be displaced by strong nucleophiles under SNAr conditions, or the ring itself could be activated for such reactions.
Electrophilic and Directed Metalation Studies of the Pyridazine RingThe electron-deficient nature of the pyridazine ring generally makes it resistant to electrophilic aromatic substitution unless strongly activating groups are present.researchgate.net
Directed ortho-Metalation (DoM) Strategies Utilizing the Hydroxyl Group
The functionalization of pyridazine rings is a key objective in medicinal chemistry for the development of novel therapeutic agents. One powerful strategy for achieving regioselective substitution is Directed ortho-Metalation (DoM). This approach leverages the ability of a functional group on an aromatic ring to coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position. In the case of this compound, the resident hydroxyl group (or its tautomeric amide form) presents a strategic opportunity to direct metalation specifically to the C-3 position, an otherwise challenging position to functionalize selectively.
The underlying principle of DoM involves the coordination of a Lewis basic directing group with a Lewis acidic organolithium species, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). ias.ac.insnnu.edu.cn This coordination creates a temporary complex that positions the organolithium base in close proximity to the ortho proton, facilitating its abstraction. snnu.edu.cnresearchgate.net For this compound, the oxygen atom of the C-4 hydroxyl group (in its enol form) or the carbonyl oxygen (in its keto form, 5-iodopyridazin-4(1H)-one) can serve as the Lewis basic center for this coordination.
The reaction proceeds by the formation of an intermediate aryllithium species at the C-3 position. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this specific location. The general mechanism is outlined below:
Coordination: The organolithium reagent (R-Li) coordinates to the oxygen atom of the pyridazinone ring.
Deprotonation: The coordinated base abstracts the proton from the adjacent C-3 position, which is rendered more acidic by the inductive effect of the ring nitrogens and the directing group.
Formation of Lithiated Intermediate: A C-3 lithiated pyridazinone species is formed.
Electrophilic Quench: The introduction of an electrophile (E+) results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C-3 position.
A significant challenge in the metalation of hydroxyl-containing compounds is the presence of the acidic hydroxyl proton, which would be preferentially deprotonated by the strong organolithium base. Therefore, the use of at least two equivalents of the base is typically required: the first to deprotonate the hydroxyl group, and the second to effect the ortho-lithiation. Alternatively, protection of the hydroxyl group may be employed prior to the metalation step.
While specific studies detailing the DoM of this compound are not extensively reported, the strategy is well-established for other heterocyclic systems, including pyridines and related scaffolds. sigmaaldrich.com Research on the metalation of the parent pyridazine ring has shown that with the use of appropriate bases and Lewis acid additives, such as BF₃·OEt₂, functionalization can be directed to the C-3 position. sigmaaldrich.com This precedent strongly supports the viability of a DoM strategy for this compound.
The derivatization of the C-3 position via this method would grant access to a new library of compounds, which is of significant interest for structure-activity relationship (SAR) studies. The introduction of various substituents could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity.
The table below illustrates the potential outcomes of a DoM strategy applied to this compound, based on established transformations with similar heterocyclic substrates.
Interactive Data Table: Representative C-3 Functionalization of this compound via DoM
| Entry | Electrophile (E+) | Reagents and Conditions | Expected C-3 Substituted Product |
| 1 | DMF (Dimethylformamide) | 1) s-BuLi (2.2 eq.), TMEDA, THF, -78 °C; 2) DMF | 3-Formyl-5-iodopyridazin-4-ol |
| 2 | I₂ (Iodine) | 1) LDA (2.2 eq.), THF, -78 °C; 2) I₂ | 3,5-Diiodopyridazin-4-ol |
| 3 | Me₃SiCl (Trimethylsilyl chloride) | 1) n-BuLi (2.2 eq.), THF, -78 °C to 0 °C; 2) Me₃SiCl | 5-Iodo-3-(trimethylsilyl)pyridazin-4-ol |
| 4 | PhCHO (Benzaldehyde) | 1) s-BuLi (2.2 eq.), THF, -78 °C; 2) PhCHO | 3-(Hydroxy(phenyl)methyl)-5-iodopyridazin-4-ol |
| 5 | CO₂ (Carbon dioxide) | 1) n-BuLi (2.2 eq.), THF, -78 °C; 2) CO₂, then H₃O⁺ | 5-Iodo-4-hydroxy-pyridazine-3-carboxylic acid |
Applications of 5 Iodopyridazin 4 Ol As a Versatile Synthetic Building Block
Construction of Novel Heterocyclic Scaffolds and Chemical Architectures
The utility of 5-Iodopyridazin-4-ol in the synthesis of more complex heterocyclic systems is an area of potential, though underexplored, research. The presence of both an iodo and a hydroxyl group on the pyridazine (B1198779) core provides two distinct points for chemical modification, theoretically allowing for the construction of diverse and novel molecular architectures.
The synthesis of fused and bridged ring systems is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with unique three-dimensional shapes and biological activities. While general methods for the synthesis of pyridazine-containing fused systems exist, such as intramolecular cyclization reactions and cycloaddition strategies, specific examples commencing from this compound are not readily found in the current body of scientific literature. The iodine atom could, in principle, serve as a handle for intramolecular Heck or Suzuki reactions to form fused rings, while the hydroxyl group could be transformed into a leaving group or a nucleophile to facilitate cyclization.
The incorporation of the pyridazine core into larger polycyclic structures is a synthetic challenge that can lead to novel compounds with interesting properties. Polycyclic aromatic hydrocarbons and their heterocyclic analogues are of interest for their electronic and photophysical properties. There is, however, a notable lack of published research detailing the use of this compound as a starting material for the systematic development of such complex polycyclic architectures.
Role in the Divergent Synthesis of Chemical Research Probes
Chemical probes are essential tools for understanding complex chemical and biological systems. The functional groups present in this compound suggest its potential as a scaffold for the synthesis of such probes.
Fluorescent labels and imaging agents are crucial for a variety of chemical applications, including sensing and materials characterization. The pyridazine core itself is not inherently fluorescent, but it could be functionalized with fluorogenic moieties. The iodine atom on this compound could be replaced with a fluorescent group via a suitable cross-coupling reaction. However, specific examples of this compound being used as a precursor for the development of fluorescent labels for chemical applications are not described in the available literature.
The development of new organic materials for applications in polymer science and organic electronics is a rapidly advancing field. Pyridazine-containing polymers and small molecules have been investigated for their electronic properties. The di-functional nature of this compound could theoretically allow it to act as a monomer in polymerization reactions or as a building block for the synthesis of organic semiconductors. For instance, the iodine and hydroxyl groups could be modified to create a molecule with two reactive sites suitable for step-growth polymerization. Despite this potential, there are no specific reports on the successful application of this compound in these areas of materials science.
Advanced Spectroscopic and Computational Characterization of 5 Iodopyridazin 4 Ol and Its Derivatives
Detailed Spectroscopic Analysis for Structural Elucidation (beyond basic identification)
Advanced spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure, conformation, and electronic properties of pyridazinone derivatives.
For a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, a suite of 2D NMR experiments is typically employed, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net
¹H NMR: In a typical ¹H NMR spectrum of a pyridazinone ring, the protons on the heterocyclic core would appear as distinct signals. For 5-Iodopyridazin-4-ol, one would expect to observe signals for the protons at positions 3 and 6. The chemical shifts would be influenced by the electron-withdrawing effects of the iodine atom and the carbonyl group, as well as the tautomeric equilibrium between the -ol and -one forms.
¹³C NMR: The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atom attached to the iodine (C5) would be significantly shifted, and the carbonyl carbon (C4) would appear at a characteristic downfield chemical shift.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity within the pyridazinone ring.
HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY: NOESY provides information about the spatial proximity of protons. While less critical for a small, relatively rigid molecule like this compound, it can be valuable for determining the conformation of larger derivatives with flexible side chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Pyridazinone Structures
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.0 - 8.0 | - |
| H6 | 7.5 - 8.5 | - |
| C3 | - | 125 - 135 |
| C4 | - | 160 - 170 |
| C5 | - | 90 - 100 |
| C6 | - | 140 - 150 |
Note: These are estimated ranges and the actual values may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₃IN₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.
Beyond accurate mass, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides valuable structural information. While specific fragmentation data for this compound is not available, the fragmentation of pyridazinone cores typically involves characteristic losses of small molecules such as CO, N₂, and HCN. The presence of iodine would also lead to characteristic isotopic patterns and fragmentation pathways involving the loss of the iodine atom or iodine-containing fragments.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the pyridazinone ring. researchgate.net The N-H stretching vibration, if the compound exists predominantly in the pyridazinone tautomeric form, would appear as a broad band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can provide complementary information. The C=C and C=N ring stretching vibrations would give rise to characteristic bands. The symmetric vibrations of the ring would be particularly Raman active.
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.
For a pyridazinone derivative, X-ray crystallography can confirm the planarity of the ring system and provide details about the crystal packing, including hydrogen bonding networks. growingscience.com For this compound, a crystal structure would definitively establish the tautomeric form present in the solid state and reveal any intermolecular interactions involving the iodine atom, such as halogen bonding. While no specific crystal structure for this compound has been reported, studies on other pyridazinone derivatives have provided valuable insights into their solid-state conformations. researchgate.net
Table 2: Representative Crystallographic Data for a Substituted Pyridazinone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Volume (ų) | 1010.9(3) |
| Z | 4 |
Note: This data is for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and serves as an example of the type of information obtained from an X-ray crystallographic study. growingscience.com
Theoretical and Computational Chemistry Investigations
Theoretical and computational methods, particularly quantum mechanical calculations, offer a powerful approach to complement experimental data and provide deeper insights into the electronic structure and properties of molecules. nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can be used to optimize the geometry of this compound and to calculate various electronic properties.
Molecular Geometry: DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These theoretical values can be compared with experimental data from X-ray crystallography, if available.
Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands.
Table 3: Predicted Electronic Properties of a Pyridazinone Derivative from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: These are representative values for a generic pyridazinone derivative and would vary for this compound.
Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound and its derivatives at an atomic level. mdpi.com These simulations provide critical insights into the conformational landscapes and intermolecular interactions that govern the compound's behavior in various environments.
The conformational flexibility of the pyridazinone ring and the orientation of its substituents, including the iodine and hydroxyl groups, are key determinants of its biological and chemical properties. MD simulations can map the potential energy surface of the molecule, identifying stable conformers and the energetic barriers that separate them. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or interact with other molecules. The movement and twisting of different parts of the molecule can be tracked over time to understand its flexibility. nih.gov
Intermolecular interactions, especially hydrogen bonding, are crucial for this compound. The hydroxyl group and the nitrogen atoms of the pyridazine (B1198779) ring are capable of forming strong hydrogen bonds. These interactions can lead to the formation of dimers or larger molecular assemblies, which can influence properties like solubility and crystal packing. MD simulations in a solvent, such as water, can reveal the detailed structure of the solvation shell around the molecule, showing how water molecules arrange themselves and interact with the compound. mdpi.com The stability of these interactions can be assessed by analyzing parameters like the root mean square deviation (RMSD) over the course of the simulation. researchgate.net
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides a robust framework for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, methods like Density Functional Theory (DFT) are instrumental in predicting NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. nih.govresearchgate.net
Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed to aid in the assignment of experimental spectra. By computing the magnetic shielding of each nucleus in the molecule's optimized geometry, a predicted spectrum can be generated. Comparing this with the experimentally obtained spectrum helps to confirm the molecular structure. Discrepancies between the predicted and experimental values can often be explained by considering solvent effects in the computational model.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. For this compound, this would reveal characteristic vibrational modes such as the O-H stretch, C=O stretch, and vibrations of the pyridazinone ring. The comparison with experimental IR data allows for a detailed assignment of the observed absorption bands.
Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information on the wavelengths of maximum absorption (λmax) and the intensity of the electronic transitions. For a molecule like this compound, these transitions are typically of the π → π* and n → π* type. The predicted UV-Vis spectrum can be compared with the experimental one to understand the electronic structure and chromophores within the molecule.
| Spectroscopic Property | Typical Predicted Value Range for Pyridazinone Derivatives | Corresponding Functional Group/Atom |
| ¹H NMR (δ, ppm) | 7.0 - 8.5 (ring protons) | Aromatic CH |
| ¹³C NMR (δ, ppm) | 150 - 165 (carbonyl carbon) | C=O |
| IR (ν, cm⁻¹) | 3200 - 3500 (O-H stretch) | Hydroxyl group |
| IR (ν, cm⁻¹) | 1650 - 1700 (C=O stretch) | Carbonyl group |
| UV-Vis (λmax, nm) | 280 - 320 | π → π* transitions |
Reaction Mechanism Studies and Transition State Analysis via Computational Modeling
Computational modeling is an essential tool for investigating the intricate details of chemical reaction mechanisms. researchgate.net For this compound, these methods can be used to explore its reactivity in various chemical transformations, providing insights that are often difficult to obtain through experimental means alone. rsc.orgresearchgate.net
A central aspect of these studies is the identification and characterization of transition states (TS), which are the high-energy structures that connect reactants and products. mdpi.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Using computational methods like DFT, the geometries of reactants, transition states, intermediates, and products can be optimized, and their relative energies can be calculated to map out the entire reaction pathway. researchgate.net
Future Directions and Emerging Research Opportunities for 5 Iodopyridazin 4 Ol
Integration into Automated Synthesis and Flow Chemistry Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing towards automated and continuous-flow methodologies. These technologies offer enhanced safety, precise reaction control, improved scalability, and reduced waste, making them ideal for the synthesis and elaboration of valuable building blocks like 5-Iodopyridazin-4-ol. chim.itrsc.org
Future research will likely focus on adapting the synthesis of this compound and its subsequent reactions to flow chemistry platforms. The use of microreactors or packed-bed reactors can enable superior control over exothermic processes and allow for operations under high-temperature and high-pressure conditions that are often inaccessible in batch mode. researchgate.net This precise control is crucial for managing regioselectivity and minimizing side-product formation in the synthesis of functionalized heterocycles. acs.org
A particularly promising avenue is the integration of solid-phase synthesis with continuous-flow operation. nih.gov In this approach, this compound could be immobilized on a solid support, allowing for a sequence of reagents to be passed over it in a continuous stream. This would enable multi-step transformations, such as a cross-coupling reaction followed by another functional group manipulation, to be performed in an automated, "push-button" fashion without the need for intermediate isolation and purification steps. nih.gov Such a platform would accelerate the generation of libraries of pyridazine (B1198779) derivatives for high-throughput screening.
Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Feature | Traditional Batch Chemistry | Flow Chemistry | Potential Advantage for this compound |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area; risk of hot spots | High surface-area-to-volume ratio; excellent heat transfer | Safer handling of potentially exothermic reactions (e.g., halogenation, nitration) and precise temperature control for improved selectivity. rsc.org |
| Mass Transfer | Often limited by stirring efficiency, especially in multiphasic systems | Enhanced mixing through static mixers or narrow channels | Improved yields and selectivity in reactions involving gases or immiscible liquids (e.g., hydrogenations, phase-transfer catalysis). chim.it |
| Scalability | Non-linear and often problematic ("scaling up") | Linear scalability by running the system for longer or in parallel ("scaling out") | More reliable and predictable transition from laboratory-scale discovery to pilot-plant production. rsc.org |
| Safety | Large volumes of hazardous materials held in a single vessel | Small reactor volumes minimize the quantity of hazardous material at any given time | Safer handling of unstable intermediates and hazardous reagents. researchgate.net |
| Automation | Complex to fully automate multi-step sequences | Readily integrated with pumps, valves, and in-line analytics for full automation | Enables rapid optimization and unattended library synthesis of this compound derivatives. nih.govresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The iodine atom of this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating C-C, C-N, and C-O bonds. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to further enhance the efficiency, scope, and selectivity of these transformations on the pyridazine core.
Palladium catalysis remains the cornerstone of cross-coupling chemistry. researchgate.net However, electron-deficient heterocycles like pyridazines can be challenging substrates. Emerging research opportunities lie in the development of highly active palladium precatalysts, such as those incorporating N-heterocyclic carbene (NHC) or sterically demanding, electron-rich phosphine (B1218219) ligands. researchgate.net These advanced catalysts can facilitate the oxidative addition step, which is often rate-limiting, and promote efficient reductive elimination, leading to higher yields under milder conditions. yonedalabs.com
Beyond palladium, there is growing interest in using catalysts based on more earth-abundant and less expensive metals like nickel. nih.gov Nickel catalysts exhibit unique reactivity and can often couple substrates that are unreactive with palladium, such as aryl chlorides or other less-activated electrophiles. Exploring nickel-catalyzed cross-coupling reactions with this compound could provide alternative and more economical synthetic routes. Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like porous carbon or silica, offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. researchgate.net
Table 2: Potential Catalytic Systems for Cross-Coupling of Halo-Pyridazines
| Catalyst System | Reaction Type | Substrate Example | Key Advantages & Research Focus |
|---|---|---|---|
| Pd(PPh₃)₄ / PdCl₂(dppf) | Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | Well-established; future work focuses on improving tolerance to functional groups and reducing catalyst loading. mdpi.comnih.gov |
| Pd-NHC Complexes | Suzuki-Miyaura, Buchwald-Hartwig | 3-Chloro-6-iodopyridazine | High thermal stability and activity; effective for coupling less reactive chlorides and activating C-I bonds selectively. researchgate.net |
| Ni(cod)₂ / Ligand | Kumada, Suzuki-Miyaura | Enantioenriched secondary alkyl halides | Lower cost than palladium; potential for unique reactivity and stereospecific transformations. nih.gov |
| Supported Pd Nanoparticles | Suzuki-Miyaura, Heck | Halogenated Pyridazines | Heterogeneous catalysis allows for easy separation and recycling, improving process sustainability. researchgate.net |
| Pd(OAc)₂ / Bulky Phosphine Ligands | Sonogashira, Buchwald-Hartwig | Aryl Iodides/Bromides | High efficiency for forming C-C and C-N bonds with a broad range of coupling partners. sigmaaldrich.com |
Development of Sustainable and Scalable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and fine chemical industries. Future efforts concerning this compound will aim to develop synthetic pathways that are not only efficient but also environmentally benign and readily scalable.
Key areas of research will include:
Atom Economy: Designing syntheses that maximize the incorporation of atoms from the starting materials into the final product. This includes exploring catalytic cyclization strategies to form the pyridazine ring, which are inherently more atom-economical than classical condensation reactions that produce stoichiometric byproducts. organic-chemistry.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as bio-derived solvents (e.g., 2-MeTHF), ionic liquids, or even water. mdpi.com Palladium-catalyzed reactions like the Suzuki-Miyaura coupling have been successfully performed in aqueous micellar systems, which can significantly reduce the environmental footprint. sigmaaldrich.com
Metal-Free Reactions: Investigating metal-free synthetic methodologies, such as aza-Diels-Alder reactions or other pericyclic reactions, to construct the pyridazine core or perform functionalization. organic-chemistry.org This approach avoids the cost and toxicity associated with heavy metals and simplifies purification.
Scalability and Safety: Utilizing flow chemistry to enable the safe and scalable production of this compound and its derivatives. Continuous processing minimizes the risks associated with handling hazardous reagents and controlling exothermic reactions, facilitating a smoother transition from lab to industrial scale. researchgate.netacs.org
One potential strategy involves synthesizing pyridazine precursors from bio-based feedstocks like guaiacol (B22219) and succinic anhydride, which provides a route to pyridazinone structures from renewable resources. researchgate.net Adapting such pathways for the synthesis of this compound would represent a significant step towards a fully sustainable manufacturing process.
Expanding the Scope of Derivatization for Advanced Chemical Applications
The true value of this compound lies in its potential as a versatile building block for creating a diverse range of more complex molecules. The C-I bond is a prime site for functionalization, allowing chemists to systematically modify the scaffold and explore its structure-activity relationships (SAR) for various applications, particularly in medicinal chemistry and materials science.
Future research will heavily leverage modern cross-coupling reactions to expand the library of derivatives accessible from this compound. The pyridazinone core is a known pharmacophore present in compounds with anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com By using the iodine as a synthetic handle, researchers can rapidly generate novel analogues for biological screening.
Key derivatization strategies and their potential applications include:
Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl groups to form biaryl structures, a common motif in kinase inhibitors and other targeted therapeutics. mdpi.com
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce a wide variety of amines, leading to compounds with potential applications as receptor ligands or enzyme inhibitors. researchgate.net
Sonogashira Coupling: Installation of alkyne functionalities, which can serve as precursors for triazoles (via click chemistry) or other complex heterocycles, or act as rigid linkers in functional materials. researchgate.net
Heck Coupling: Formation of C-C bonds with alkenes to introduce vinyl groups, which can be further functionalized.
Carbonylative Couplings: Introduction of carbonyl groups to form amides, esters, and ketones, further expanding the chemical diversity.
The systematic application of these derivatization techniques, especially when combined with automated synthesis platforms, will enable the rapid exploration of the chemical space around the 5-pyridazin-4-ol core, accelerating the discovery of new molecules with valuable biological or material properties.
Table 3: Prospective Derivatization Reactions for this compound
| Reaction Name | Reagent Type | Bond Formed | Potential Application of Derivative |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | C(sp²) - C(sp²) | Medicinal Chemistry (e.g., kinase inhibitors), Materials Science (e.g., organic electronics). mdpi.com |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | C(sp²) - N | Medicinal Chemistry (e.g., GPCR ligands, enzyme inhibitors). researchgate.net |
| Sonogashira Coupling | Terminal Alkynes | C(sp²) - C(sp) | Precursors for triazoles via click chemistry, rigid linkers in molecular probes or materials. researchgate.net |
| Heck Coupling | Alkenes | C(sp²) - C(sp²) | Introduction of vinyl groups for further synthetic transformations. sigmaaldrich.com |
| Stille Coupling | Organostannanes | C(sp²) - C(sp²) | Formation of C-C bonds, often under mild conditions. researchgate.net |
| In-situ Derivatization | Acetic Anhydride, Silylating Agents | O-Acyl, O-Silyl | Analytical chemistry for improved detection in GC-MS or HPLC, modulation of physicochemical properties. mdpi.comtcichemicals.com |
Q & A
Q. What experimental approaches are recommended for optimizing the synthesis of 5-Iodopyridazin-4-ol?
To optimize synthesis, researchers should systematically vary reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, using polar aprotic solvents (e.g., DMF or DMSO) can enhance iodination efficiency, while transition-metal catalysts like palladium or copper may improve regioselectivity in pyridazine derivatives . Parallel reaction screening and kinetic monitoring via HPLC or NMR can identify optimal conditions. Comparative studies with analogous iodinated pyridazinones (e.g., 4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol) suggest that halogen exchange reactions under inert atmospheres minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Key techniques include:
- X-ray crystallography : Resolves atomic positions and confirms iodine substitution patterns. For pyridazine derivatives, low-temperature data collection improves resolution due to reduced thermal motion .
- Multinuclear NMR : and NMR identify proton environments, while NMR clarifies heterocyclic ring tautomerism. Deuterated DMSO is preferred for solubility and signal clarity .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, distinguishing iodine’s signature (e.g., m/z 127 for ) .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural validation?
Contradictions (e.g., unexpected NMR splitting or IR absorption bands) require a multi-method validation framework:
- Triangulation : Cross-validate results using complementary techniques (e.g., comparing X-ray bond lengths with DFT-calculated geometries) .
- Dynamic vs. static analysis : Distinguish between inherent molecular properties (e.g., tautomerism) and experimental artifacts by repeating measurements under varied conditions (temperature, concentration) .
- Error analysis : Quantify instrumental uncertainty (e.g., crystallographic R-factors) and statistically correlate discrepancies with synthetic batch variability .
Q. What challenges arise in multi-step syntheses of this compound derivatives, and how can they be mitigated?
Key challenges include:
- Iodine stability : Iodinated intermediates may undergo dehalogenation under harsh conditions. Mitigation involves low-temperature reactions and avoiding strong bases .
- Regioselectivity : Competing substitution sites in pyridazine rings can be controlled via steric directing groups (e.g., bulky protecting groups on adjacent positions) .
- Purification : High-polarity byproducts require advanced chromatography (e.g., preparative HPLC with C18 columns) or recrystallization in mixed solvents (e.g., EtOH/HO) .
Q. What computational methods are effective for modeling the reactivity of this compound in medicinal chemistry?
- DFT calculations : Predict electrophilic substitution sites by mapping Fukui indices or electrostatic potentials .
- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina, parameterizing iodine’s van der Waals radius accurately .
- MD simulations : Assess solvation effects and stability in physiological conditions, particularly for iodine’s hydrophobic interactions .
Q. How can researchers design biologically relevant assays to evaluate this compound’s therapeutic potential?
- Target selection : Prioritize enzymes with halogen-bond acceptor motifs (e.g., ATP-binding pockets in kinases) using cheminformatics tools like ChEMBL .
- In vitro profiling : Use high-throughput screening (HTS) for IC determination against cancer cell lines, paired with cytotoxicity assays (e.g., HEK293 controls) to identify selective activity .
- Metabolic stability : Employ liver microsome assays to assess CYP450-mediated degradation, with LC-MS tracking iodine retention post-metabolism .
Methodological Guidance
- Handling empirical contradictions : Apply falsification protocols (e.g., Popperian refutability) by designing control experiments to isolate variables (e.g., iodine’s role vs. ring conformation in bioactivity) .
- Interdisciplinary integration : Combine synthetic data with computational and biological results using open-source platforms (e.g., KNIME workflows) to map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
